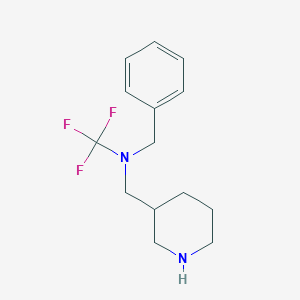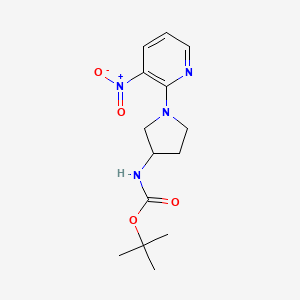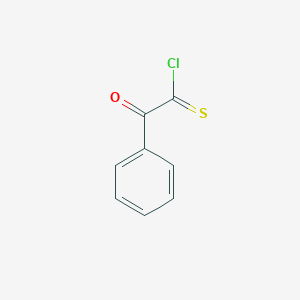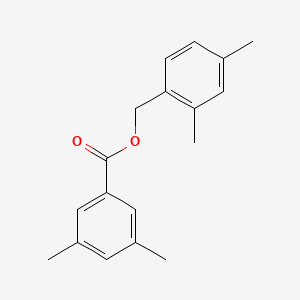
N-ethylpyrazine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethylpyrazine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylpyrazine-2-sulfonamide typically involves the reaction of pyrazine-2-sulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyrazine-2-sulfonyl chloride+Ethylamine→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-ethylpyrazine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfinamides or sulfenamides
Substitution: Various alkyl or aryl derivatives
科学的研究の応用
N-ethylpyrazine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of N-ethylpyrazine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to the antibacterial effects observed with sulfonamide drugs.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A commonly used sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfanilamide: The parent compound of the sulfonamide class.
Uniqueness
N-ethylpyrazine-2-sulfonamide is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties compared to other sulfonamides
特性
分子式 |
C6H9N3O2S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
N-ethylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-5-7-3-4-8-6/h3-5,9H,2H2,1H3 |
InChIキー |
MUBHPRBULFXQGV-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=NC=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)

![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)



![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)


![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)



